Lauroyl d-arginate hydrochloride

説明

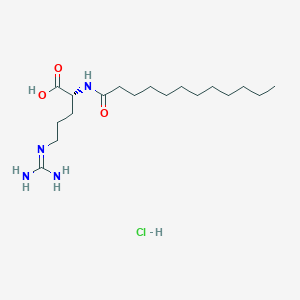

Chemical Structure and Synthesis Lauroyl d-arginate hydrochloride (LAE), also known as ethyl lauroyl arginate hydrochloride (CAS 60372-77-2), is a cationic surfactant synthesized via esterification of L-arginine with ethanol, followed by acylation with lauroyl chloride. The final product is recovered as a hydrochloride salt (C₂₀H₄₁ClN₄O₃; molecular weight 421.02) .

Antimicrobial Activity LAE exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Listeria monocytogenes), Gram-negative bacteria (e.g., Escherichia coli), yeasts, and molds. Its mechanism involves disrupting microbial cell membranes, leading to cytoplasmic leakage and cell death . Transmission electron microscopy studies confirm LAE-induced structural damage, including protoplast shrinkage and organelle coagulation in bacterial and fungal cells .

Regulatory Status and Applications LAE is approved as a food preservative (E-243) in the EU and holds GRAS (Generally Recognized as Safe) status in the U.S. for use in heat-treated meat products, sauces, and beverages . It is also utilized in cosmetics as an antimicrobial and anti-static agent. LAE metabolizes rapidly in humans into ethanol, lauric acid, and arginine, which are further broken down into ornithine and urea, ensuring low systemic toxicity .

Stability and Hydrolysis

LAE decomposes during storage into Nα-lauroyl-L-arginine (LAS) and lauric acid via hydrolysis. This degradation impacts its long-term efficacy, necessitating formulation adjustments to maintain stability .

特性

IUPAC Name |

(2R)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36N4O3.ClH/c1-2-3-4-5-6-7-8-9-10-13-16(23)22-15(17(24)25)12-11-14-21-18(19)20;/h15H,2-14H2,1H3,(H,22,23)(H,24,25)(H4,19,20,21);1H/t15-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPNNVVJPXCUQN-XFULWGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N[C@H](CCCN=C(N)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

Lauroyl d-arginate hydrochloride is synthesized by esterifying arginine with ethanol, followed by reacting the ester with lauroyl chloride. The resultant compound is then recovered as a hydrochloride salt, which is a white, solid product . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the purity and yield of the final product.

Industrial Production Methods

In industrial settings, the synthesis of lauroyl d-arginate hydrochloride involves large-scale esterification and subsequent reaction with lauroyl chloride. The product is then filtered, dried, and packaged for use in various applications .

化学反応の分析

Types of Reactions

Lauroyl d-arginate hydrochloride undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution .

Common Reagents and Conditions

Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

Substitution: This reaction can occur in the presence of nucleophiles, leading to the replacement of certain functional groups within the molecule.

Major Products Formed

The major products formed from these reactions include lauric acid, arginine, and various substituted derivatives depending on the specific reagents and conditions used .

科学的研究の応用

Lauroyl d-arginate hydrochloride has a wide range of scientific research applications:

作用機序

Lauroyl d-arginate hydrochloride exerts its antimicrobial effects by disrupting the cell membranes of microorganisms. The cationic surfactant interacts with the negatively charged components of the microbial cell membrane, leading to increased permeability and eventual cell death . This mechanism is effective against a broad range of microorganisms, including Gram-positive and Gram-negative bacteria .

類似化合物との比較

Nα-Lauroyl-L-Arginine Hydrochloride (LAS)

Key Differences

- LAE’s ethyl ester group enhances its surfactant properties but reduces stability compared to LAS.

- LAE’s rapid metabolism in humans offers a safety advantage over LAS, which lacks detailed toxicological studies .

Other Cationic Surfactants (e.g., Benzalkonium Chloride)

Ethyl Lauroyl Arginate Analogs

- Isotope-Labeled LAE (e.g., LAE-d23) : Used in pharmacokinetic studies but identical in antimicrobial function to LAE .

- Lauroyl Chloride : A precursor in LAE synthesis; reactive and moisture-sensitive, limiting direct application as a preservative .

Table 3: Comparative Efficacy in Food Preservation

Advantages of LAE

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。